1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester typically involves the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N′-phenyl hydrazine. This reaction yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester, which can be further converted into the desired compound through various chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial agents. They are evaluated for their activity against Gram-positive and Gram-negative bacteria.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester is primarily related to its ability to interact with biological targets. The compound can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways in microorganisms . The exact molecular targets and pathways involved depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-4,5-dihydro-5-oxo-, 3-ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxyphenyl group enhances its potential as an antibacterial agent, while the ethyl ester group provides additional sites for chemical modification, making it a versatile scaffold for drug development and other applications.
Properties
CAS No. |
137566-04-2 |
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Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C13H12N2O5/c1-2-20-13(19)10-7-11(16)15(14-10)9-5-3-8(4-6-9)12(17)18/h3-6H,2,7H2,1H3,(H,17,18) |
InChI Key |
GAENKRKEATZTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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